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Executive Summary

Onilcamotide (RV001) is a peptide-based cancer vaccine developed by RhoVac AB (now
CHOSA Oncology) designed to prevent or delay the progression of metastatic cancer. It targets
Ras homolog family member C (RhoC), a protein overexpressed in various metastatic cancer
cells. The therapeutic principle of Onilcamotide lies in stimulating the patient's immune
system, specifically CD4+ T-cells, to recognize and eliminate cancer cells that express RhoC.
Despite promising early-phase clinical data, the Phase llb trial, BRaVac, did not meet its
primary endpoint, halting its immediate progression toward regulatory approval. This document
provides a comprehensive technical overview of the discovery, development, and clinical
evaluation of Onilcamotide.

Discovery and Rationale

The discovery of Onilcamotide is rooted in the identification of RhoC as a key driver of cancer
metastasis. RhoC is minimally expressed in normal, non-dividing cells but is significantly
overexpressed in various cancer types, where it plays a crucial role in cell motility, invasion,
and the epithelial-mesenchymal transition (EMT), all critical processes in the metastatic
cascade. This differential expression profile makes RhoC an attractive target for cancer
immunotherapy, with the potential for high tumor specificity and minimal off-target effects.
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Onilcamotide was developed as a cancer vaccine to elicit a targeted T-cell response against
RhoC-expressing cells. The vaccine consists of a 20-mer synthetic peptide derived from the
RhoC protein, emulsified with the adjuvant Montanide ISA 51 to enhance the immune
response.

Mechanism of Action

Onilcamotide functions by activating the adaptive immune system to recognize and destroy
metastatic cancer cells. The proposed mechanism of action is as follows:

e Antigen Presentation: Following subcutaneous injection, the Onilcamotide peptide and
adjuvant are taken up by antigen-presenting cells (APCs), such as dendritic cells.

o T-Cell Priming: The APCs process the RhoC-derived peptide and present it on their surface
via Major Histocompatibility Complex (MHC) class Il molecules.

o CD4+ T-Cell Activation: The peptide-MHC Il complex is recognized by CD4+ T-helper cells,
leading to their activation and proliferation.

e Immune Response: Activated CD4+ T-cells orchestrate a broader immune response, which
includes the potential for direct cytotoxic effects on RhoC-expressing tumor cells in an HLA-
class lI-dependent manner.

Signaling Pathway

The following diagram illustrates the proposed immunological signaling pathway initiated by
Onilcamotide.
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Fig. 1: Onilcamotide's Proposed Mechanism of Action.

Preclinical Development

Preclinical studies were conducted to evaluate the immunogenicity and potential anti-tumor
activity of Onilcamotide. A key focus of this research was to establish the "tissue-agnostic"
potential of the vaccine, suggesting its applicability across multiple cancer types.

Key Preclinical Findings

o MHC-II Expression and RhoC Co-localization: Research conducted in collaboration with St.
John's Research Institute demonstrated that MHC-II receptors are present on a wide variety
of cancer cells.[1][2][3][4] Furthermore, these studies showed that the target protein, RhoC,
is co-localized with MHC-II receptors on the surface of these cancer cells.[1][2][3][4] This co-
localization is critical for the proposed mechanism of action, as it allows for direct recognition
and engagement by Onilcamotide-induced CD4+ T-cells.

Experimental Protocols
RhoC and MHC-II Co-localization Studies:

While the specific, detailed protocol from the bioRxiv preprint is not publicly available, a general

methodology for such an experiment would involve:

o Cell Culture: A panel of human cancer cell lines from different tissues of origin (e.g., prostate,
breast, colon) would be cultured under standard conditions.

e Immunofluorescence Staining:

o Cells are fixed and permeabilized to allow antibody access to intracellular and cell-surface

antigens.

o Cells are incubated with primary antibodies specific for RhoC and MHC class Il molecules.
These antibodies are typically from different host species (e.g., rabbit anti-RhoC and
mouse anti-MHC-II) to allow for distinct fluorescent labeling.

o Following washing to remove unbound primary antibodies, cells are incubated with
secondary antibodies conjugated to different fluorophores (e.g., Alexa Fluor 488-
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conjugated anti-rabbit IgG and Alexa Fluor 594-conjugated anti-mouse IgG).
o The cell nuclei are counterstained with a DNA-binding dye such as DAPI.

» Confocal Microscopy: The stained cells are imaged using a confocal microscope. This
technique allows for the acquisition of high-resolution optical sections, minimizing out-of-
focus light and enabling the precise localization of the fluorescent signals.

e Image Analysis: The images are analyzed to determine the degree of co-localization
between the RhoC and MHC-II signals. This is often quantified using software that calculates
a co-localization coefficient (e.g., Pearson's correlation coefficient).

Clinical Development

Onilcamotide has been evaluated in Phase /1l and Phase IIb clinical trials, primarily in patients
with prostate cancer.

Phase I/ll Trial (RhoVac-001)

This open-label, single-arm study was designed to assess the safety, tolerability, and
immunogenicity of Onilcamotide in patients with prostate cancer who had undergone radical
prostatectomy.

Patient Population and Demographics: A total of 22 patients were enrolled in the study.[5][6]

Treatment Protocol: Patients received subcutaneous injections of Onilcamotide for a total of
30 weeks.[5][6]

Results:
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Endpoint

Result

Citation

Safety and Tolerability

Well tolerated; no serious
treatment-related adverse

events reported.

[5][6]

Immunological Response

A strong and long-lasting
CD4+ T-cell response was
observed in the vast majority of
patients. This response was
detectable for at least ten

months after the final injection.

[5]16]

PSA Doubling Time

In patients with measurable
PSA at the start of the study, a
markedly prolonged PSA
doubling time was observed

after treatment.

[5]L6]

3-Year Follow-up

Of 19 patients followed for
three years, none showed
significant PSA progression or
required other therapies. All
but three had undetectable
PSA levels. The RhoC-specific
immune response was
sustained in 14 out of 15
assessed patients who were
responders at the one-year

follow-up.

[7]

Phase IIb Trial (BRaVac - NCT04114825)

This randomized, double-blind, placebo-controlled study aimed to evaluate the efficacy of

Onilcamotide in preventing disease progression in men with biochemical recurrence of

prostate cancer after curative-intent therapy.[8][9][10][11]

Patient Population and Demographics: Approximately 180 male patients with a histologic

diagnosis of prostatic adenocarcinoma and biochemical recurrence within 3 years of radical
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prostatectomy or definitive radiotherapy, with no distant metastasis, were enrolled.[8][9][10][11]

Treatment Protocol: Patients were randomized to receive either Onilcamotide or a placebo.
The treatment schedule consisted of 12 subcutaneous vaccinations. The first six were
administered every two weeks, the next five every four weeks, and the final vaccination was
given six months after the eleventh.[9][10][11]

Results: The BRaVac trial failed to meet its primary endpoint. Onilcamotide did not
demonstrate superiority over placebo in preventing progression, which was defined as a
doubling of PSA, clinical recurrence, or death.[8][9]

Endpoint Onilcamotide Group Placebo Group Citation
Time to PSA Doubling 7.5 months 9.3 months [12]
Time to Initiation of
) 11.2 months 17.6 months [12]
Second-line Therapy
Metastasis at Long-
12.9% 12% [12]

term Follow-up

No serious treatment- No serious treatment-

related side effects related side effects
were observed, and were observed, and

Safety _ _ [12]
adverse events did adverse events did

not differ significantly not differ significantly

between the groups. between the groups.

Despite the lack of clinical efficacy, immunological analysis from a subset of patients in the
BRaVac trial demonstrated that the vaccine induced potent and long-lasting CD4+ T-cell
responses capable of proliferation and cytokine production. These vaccine-specific T-cells were
shown to mediate cytotoxicity against a RhoC-expressing cancer cell line in an HLA-class II-
dependent manner.[12]

Experimental Protocols for Inmune Monitoring

ELISpot Assay for IFN-y Secretion:
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The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method for quantifying
the frequency of cytokine-secreting cells at the single-cell level.

Plate Coating: A 96-well plate with a PVDF membrane is coated with a capture antibody
specific for Interferon-gamma (IFN-y).

Cell Plating: Peripheral blood mononuclear cells (PBMCs) isolated from patient blood
samples are added to the wells.

Stimulation: The cells are stimulated with the Onilcamotide (RV001) peptide. Control wells
include unstimulated cells (negative control) and cells stimulated with a mitogen (positive
control).

Incubation: The plate is incubated to allow activated T-cells to secrete IFN-y, which is
captured by the antibody on the membrane.

Detection: After incubation, the cells are washed away, and a biotinylated detection antibody
for IFN-y is added. This is followed by the addition of a streptavidin-enzyme conjugate (e.g.,
alkaline phosphatase or horseradish peroxidase).

Spot Development: A substrate is added that is converted by the enzyme into a colored,
insoluble spot at the location of each cytokine-secreting cell.

Analysis: The spots are counted using an automated ELISpot reader, and the results are
expressed as the number of spot-forming cells (SFCs) per million PBMCs.

Flow Cytometry for T-Cell Phenotyping and Intracellular Cytokine Staining:

Flow cytometry is used to identify and quantify different T-cell populations and to measure their
functional responses.

o Cell Stimulation: PBMCs are stimulated with the Onilcamotide peptide in the presence of a
protein transport inhibitor (e.g., Brefeldin A or Monensin). This causes cytokines to
accumulate inside the cell.

o Surface Staining: Cells are stained with fluorescently labeled antibodies against cell surface
markers to identify T-cell subsets (e.g., CD3, CD4, CD8) and activation markers (e.g.,
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CD137/4-1BB, CD154/CD40L).

» Fixation and Permeabilization: The cells are fixed to preserve their state and then
permeabilized to allow antibodies to enter the cells.

« Intracellular Staining: The permeabilized cells are stained with fluorescently labeled
antibodies against intracellular cytokines (e.g., IFN-y, TNF-q, IL-2).

o Data Acquisition: The stained cells are analyzed on a flow cytometer, which passes the cells
one by one through a laser beam and detects the fluorescence emitted from each cell.

o Data Analysis: The data is analyzed using specialized software to quantify the percentage of
different T-cell populations that are producing specific cytokines in response to the
Onilcamotide peptide.

Development Timeline and Regulatory Status

e 2015: RhoVac AB is established.
e 2018: Completion of the Phase I/ll clinical trial (RhoVac-001).

» November 2020: Onilcamotide receives Fast Track Designation from the U.S. Food and
Drug Administration (FDA) for the treatment of prostate cancer.[8][9]

o January 2022: The Canadian Intellectual Property Office issues a "Notice of Allowance" for a
patent covering Onilcamotide. Patents have also been granted in the USA, Europe, and
Japan.

o May 2022: Results from the Phase IIb BRaVac trial are announced, indicating that the study
did not meet its primary endpoint.[8][9]

e February 2023: RhoVac is renamed CHOSA Oncology.

Conclusion

Onilcamotide (RV001) represents a scientifically rational approach to cancer immunotherapy,
targeting the well-validated metastasis-associated protein RhoC. Early phase clinical data were
encouraging, demonstrating a favorable safety profile and robust, long-lasting T-cell responses.
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However, the pivotal Phase Ilb BRaVac trial failed to demonstrate a clinical benefit in terms of
preventing disease progression in men with biochemically recurrent prostate cancer.

The discrepancy between the induction of a strong immunological response and the lack of
clinical efficacy highlights a significant challenge in the development of cancer vaccines. Future
research may focus on understanding the mechanisms of immune evasion in the tumor
microenvironment that may have contributed to the trial's outcome. Despite the setback in
prostate cancer, the preclinical data supporting a "tissue-agnostic" potential and the well-
documented role of RhoC in a variety of metastatic cancers may warrant further investigation of
Onilcamotide in other indications or in combination with other immunomodulatory agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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